Palmitoyl methoxytryptamine
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Overview
Description
Palmitoyl methoxytryptamine is a compound that combines the fatty acid palmitic acid with methoxytryptamine, a derivative of tryptamine. This compound is known for its role in various biological processes and is often used in cosmetic products for its skin-conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl methoxytryptamine typically involves the acylation of methoxytryptamine with palmitic acid. This process can be carried out using a variety of reagents and conditions. One common method involves the use of dichloromethane as a solvent, with acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl methoxytryptamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the tryptamine moiety.
Reduction: This can affect the carbonyl group in the palmitoyl moiety.
Substitution: This can occur at the methoxy group or the tryptamine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Palmitoyl methoxytryptamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid modifications and acylation reactions.
Industry: It is used in the formulation of cosmetic products for its skin-conditioning properties.
Mechanism of Action
Palmitoyl methoxytryptamine exerts its effects through the modification of proteins via palmitoylation. This process involves the attachment of the palmitoyl group to cysteine residues on target proteins, affecting their localization, stability, and interactions with other cellular components . The molecular targets include various enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-5-methoxytryptamine (Melatonin): Shares the methoxytryptamine core but differs in the acyl group attached.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another methoxytryptamine derivative with different pharmacological properties.
Uniqueness
Palmitoyl methoxytryptamine is unique due to its combination of a fatty acid and a tryptamine derivative, which allows it to participate in both lipid and protein modification processes. This dual functionality makes it a valuable compound for studying complex biological systems and developing therapeutic applications.
Properties
CAS No. |
151922-15-5 |
---|---|
Molecular Formula |
C27H44N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C27H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(30)28-20-19-23-22-29-26-18-17-24(31-2)21-25(23)26/h17-18,21-22,29H,3-16,19-20H2,1-2H3,(H,28,30) |
InChI Key |
FZRCDVTXEASFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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